1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE
Description
Properties
IUPAC Name |
1-[6-(3-nitrophenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-3-17(28)20-19(15-11-8-12-16(13-15)27(30)31)25(18(29)4-2)26-21(23-24-22(26)32-20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARDZRUQOQWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired compound in good quantities.
Chemical Reactions Analysis
1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typically involves the use of sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in breast cancer research.
Industry: Potential use as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(3-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison
Key Observations:
The nitro group in the 3-nitrophenyl substituent enhances electron-withdrawing effects, which may improve receptor affinity compared to pyridyl or aryloxymethylene groups .
Biological Activity :
- Triazolothiadiazoles with pyridyl groups (e.g., 2a–2s) demonstrated vasodilatory activity via calcium channel modulation . The target compound’s nitro group may amplify this effect.
- Aryloxymethylene-substituted analogs showed broad-spectrum antimicrobial activity , suggesting the nitro-phenyl group could similarly enhance microbial target binding .
Synthesis :
- The target compound’s synthesis may mirror phase-transfer methods used for 2a–2s, leveraging TBAB and POCl₃ to facilitate heterocyclic fusion .
- In contrast, alkyl/aryloxymethylene derivatives require distinct condensation steps, highlighting the role of substituents in route design .
Pharmacological Implications
- Vasodilation: Pyridyl-substituted triazolothiadiazoles (2a–2s) reduced vascular resistance by 30–60% in preclinical models . The target compound’s nitro group may enhance nitric oxide release, a known vasodilatory mechanism.
- Anti-inflammatory Potential: Aryloxymethylene analogs inhibited COX-2 by 40–70%, suggesting the nitro-phenyl group could similarly target inflammatory pathways .
Biological Activity
1-[6-(3-Nitrophenyl)-3-Phenyl-7-Propanoil-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-5-Yl]Propan-1-One (CAS Number: 877813-36-0) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.5 g/mol. It features a complex structure that includes a triazole ring and thiadiazine moiety which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 877813-36-0 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of triazole compounds have shown significant inhibitory effects against various bacterial strains. For instance, compounds similar to the target compound have been reported to exhibit potent activity against metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance.
In a study focusing on triazole derivatives, one compound demonstrated an IC50 value of 38.36 μM against the VIM-2 metallo-beta-lactamase enzyme . This suggests that modifications to the triazole structure can enhance biological activity.
The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes. Molecular docking studies indicate that the triazole moiety facilitates coordination with zinc ions in MBLs, leading to effective inhibition . Additionally, hydrophobic interactions with specific amino acid residues further stabilize this binding.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the propanoyl group significantly influence the biological activity. For example:
- Nitro Substitution : The presence of a nitro group on the phenyl ring enhances antibacterial potency.
- Alkyl Chain Variations : Alterations in the length and branching of alkyl chains attached to the triazole can modulate lipophilicity and bioavailability.
Case Studies
Several case studies have illustrated the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative similar to our target compound was tested against Escherichia coli and showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.
- Case Study 2 : Another study evaluated a series of triazole derivatives for their capacity to inhibit MBLs in clinical isolates of Klebsiella pneumoniae, demonstrating a promising lead for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
